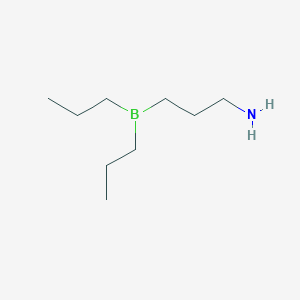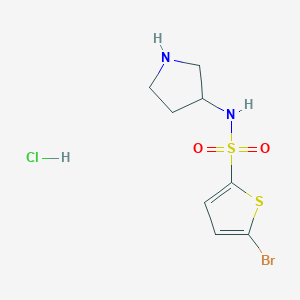
2,5-Dimethoxy-4-(4-tolylazo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-(4-tolylazo)aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant colors and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(4-tolylazo)aniline typically involves the diazotization of 4-toluidine followed by coupling with 2,5-dimethoxyaniline. The reaction conditions often include:
Diazotization: 4-toluidine is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethoxyaniline in an alkaline medium (usually sodium hydroxide) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale diazotization: Using industrial reactors to control temperature and reaction rates.
Efficient coupling: Ensuring complete reaction and high yield by optimizing the concentration of reactants and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-4-(4-tolylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-(4-tolylazo)aniline has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-4-(4-tolylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyaniline: A precursor in the synthesis of 2,5-Dimethoxy-4-(4-tolylazo)aniline.
4-Toluidine: Another precursor used in the diazotization step.
2,5-Dimethoxy-4-nitroaniline: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific azo linkage and the presence of both methoxy and tolyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in dye and pigment applications, where specific color characteristics are desired.
Eigenschaften
CAS-Nummer |
64130-93-4 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3O2/c1-10-4-6-11(7-5-10)17-18-13-9-14(19-2)12(16)8-15(13)20-3/h4-9H,16H2,1-3H3 |
InChI-Schlüssel |
VZMIFBBHAZJWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






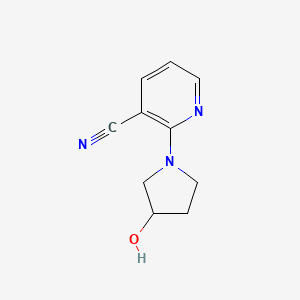

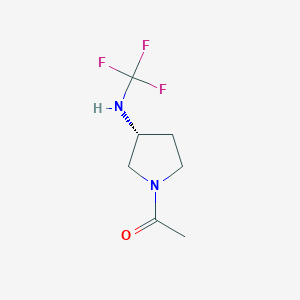
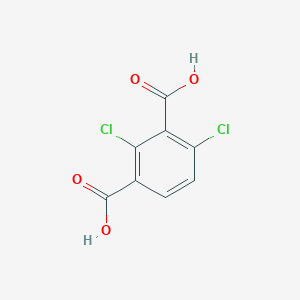
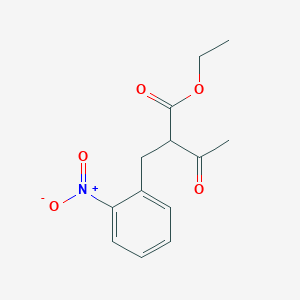
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
